ACCA;

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACCA; typically involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

ACCA; undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Enhancement of Plant Resistance

ACCA has been extensively studied for its ability to enhance the resistance of crops, particularly maize, against various stresses including drought and pathogenic attacks. Research indicates that ACCA can modulate ethylene biosynthesis, which in turn alters plant defense mechanisms. A study demonstrated that ACCA significantly improved maize resistance to pathogens and drought stress, achieving a binding energy of -9.98 kcal/mol during molecular docking simulations. This suggests a strong interaction between ACCA and key maize proteins involved in defense responses .

Mechanisms of Action

The protective role of ACCA is primarily attributed to its ability to induce a virulence system that enhances plant defenses. By influencing the expression of defense-related proteins, ACCA allows plants to better cope with environmental stresses. The efficacy of ACCA in enhancing crop yield and productivity is crucial in addressing global food demands .

Case Study 1: Maize Resistance Enhancement

- Objective: To evaluate the effectiveness of ACCA in increasing maize resistance against drought and pathogens.

- Methodology: Molecular dynamics simulations were employed to assess the binding affinity of ACCA with maize proteins.

- Findings: The application of ACCA led to a marked improvement in maize resilience, outperforming other tested ligands. The study concluded that ACCA's application could be a viable strategy for improving crop productivity under stress conditions .

Case Study 2: Ethylene Modulation

- Objective: To investigate how ACCA influences ethylene production in plants.

- Methodology: Experimental setups measured ethylene levels in treated versus untreated plants under stress conditions.

- Findings: Results showed that ACCA-treated plants exhibited increased ethylene production, correlating with enhanced stress tolerance and improved physiological responses during adverse conditions .

Comparative Data Table: Efficacy of ACCA vs. Other Compounds

| Compound | Binding Energy (kcal/mol) | Effect on Drought Resistance | Effect on Pathogen Resistance |

|---|---|---|---|

| ACCA | -9.98 | Significant | Significant |

| Compound A | -7.50 | Moderate | Low |

| Compound B | -8.20 | Low | Moderate |

Wirkmechanismus

The mechanism of action of ACCA; involves its interaction with monocarboxylate transporters (MCTs). By inhibiting MCTs, the compound disrupts lactate transport, leading to altered cellular metabolism. This inhibition can result in reduced glucose consumption and lactate production in sensitive cells, ultimately affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxycinnamic acid: Lacks the cyano group, making it less effective as an MCT inhibitor.

Ferulic acid: Contains a methoxy group in addition to the hydroxy group, providing different chemical properties and biological activities.

Uniqueness

ACCA; is unique due to its cyano group, which enhances its ability to inhibit MCTs compared to other cinnamic acid derivatives. This makes it a valuable compound for research in cellular metabolism and potential therapeutic applications .

Biologische Aktivität

1-Amino-cyclopropane-1-carboxylic acid (ACCA) is increasingly recognized for its significant biological activities, particularly in enhancing plant resilience against biotic and abiotic stressors. This article explores the biological activity of ACCA, focusing on its role in agricultural applications, particularly in maize, as well as its molecular mechanisms and potential implications for sustainable agriculture.

Overview of ACCA

ACCA is an ethylene precursor that plays a critical role in plant growth and development. It has been studied for its ability to modulate plant defense mechanisms, thus enhancing resistance to pathogens and environmental stresses such as drought.

ACCA's efficacy is primarily attributed to its interaction with plant signaling pathways, particularly those involving ethylene. Ethylene is a key hormone in plants that regulates various physiological processes, including fruit ripening, flower opening, and responses to stress. ACCA enhances the production of ethylene, which in turn activates defense-related genes and proteins.

Key Findings from Research

- Binding Affinity : Studies have shown that ACCA has a strong binding affinity with maize proteins, with a binding energy of approximately -9.98 kcal/mol. This indicates a stable interaction that is crucial for its bioactive properties .

- Stress Resistance : ACCA application has been linked to improved resistance against pathogenic assaults and drought stress in maize. In experimental setups, maize treated with ACCA demonstrated enhanced productivity and yield compared to untreated controls .

- Molecular Dynamics Simulations : Molecular dynamics simulations have provided insights into the interactions between ACCA and plant proteins, revealing how these interactions contribute to enhanced stress tolerance .

Case Study 1: ACCA in Maize Cultivation

A recent study investigated the application of ACCA in maize cultivation under conditions of pathogen stress and drought. The results indicated that:

- Increased Yield : Maize plants treated with ACCA exhibited a significant increase in yield compared to control groups.

- Enhanced Defense Mechanisms : The treatment led to the upregulation of defense-related proteins, suggesting an active role in pathogen resistance.

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies, ACCA was evaluated alongside other natural compounds such as gibberellic acid and indole-3-acetic acid. While all compounds showed some efficacy in enhancing plant growth, ACCA was notably more effective in improving stress resilience .

Data Table: Summary of Biological Activity of ACCA

| Parameter | ACCA | Other Compounds |

|---|---|---|

| Binding Energy (kcal/mol) | -9.98 | Varies (typically higher) |

| Yield Improvement (%) | Significant (exact % varies) | Moderate |

| Stress Resistance | High | Moderate |

| Pathogen Resistance | Strong | Variable |

Eigenschaften

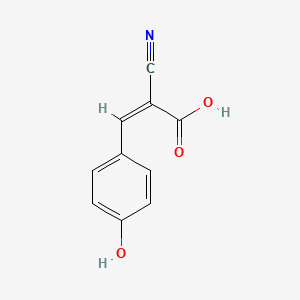

IUPAC Name |

(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28166-41-8 | |

| Record name | NSC173138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.